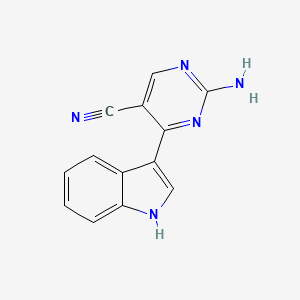
2-(2H-1,3-Benzodioxol-5-yl)-6-hydroxypyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one is a heterocyclic compound that features both a benzo[d][1,3]dioxole and a pyrimidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one typically involves the condensation of a benzo[d][1,3]dioxole derivative with a pyrimidinone precursor. One common method involves the reaction of piperonal with a suitable pyrimidinone under basic conditions, often using sodium hydride or potassium carbonate as the base, and dimethylformamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets within cells. For instance, it can induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of certain signaling pathways that regulate cell death and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-yl)piperidine
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one is unique due to its dual functional groups, which provide a versatile platform for chemical modifications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
89508-86-1 |
|---|---|
Molekularformel |
C11H8N2O4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H8N2O4/c14-9-4-10(15)13-11(12-9)6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15) |
InChI-Schlüssel |
ZPIQRXQODZZIQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CC(=O)N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
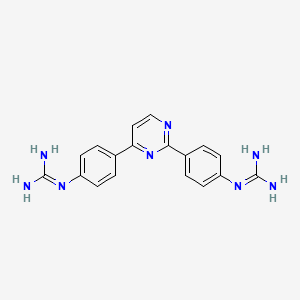
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
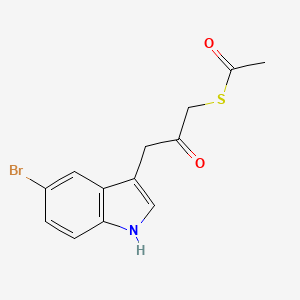

![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
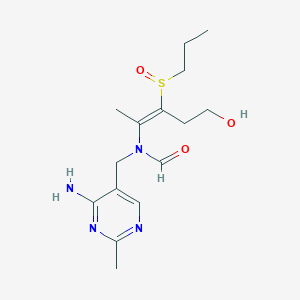

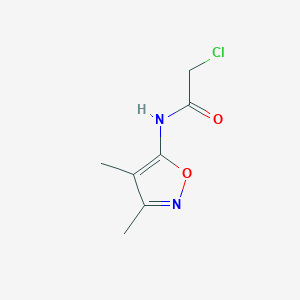
![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)


![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
